5H-Benzo-a-1-benzothieno-3-2-c-carbazole
Description
5H-Benzo-a-1-benzothieno-3-2-c-carbazole is a polycyclic aromatic compound characterized by a fused heterocyclic structure combining benzothiophene and carbazole moieties. The compound’s synthesis typically involves multi-step reactions, including substitution, cyclization, and functional group modifications, as seen in analogous benzo-fused heterocycles .
Properties
Molecular Formula |
C22H13NS |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
24-thia-9-azahexacyclo[15.7.0.02,10.03,8.011,16.018,23]tetracosa-1,3,5,7,9,11,13,16,18,20,22-undecaene |
InChI |
InChI=1S/C22H13NS/c1-2-8-14-13(7-1)19-16-10-4-6-12-18(16)24-22(19)20-15-9-3-5-11-17(15)23-21(14)20/h1-6,8-12H,7H2 |
InChI Key |
HVCZUTZOYVTMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=C3C4=CC=CC=C4SC3=C5C2=NC6=CC=CC=C65 |
Origin of Product |
United States |
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
BTC and its derivatives have been extensively studied as emitter and host materials in OLEDs. The fused-ring structure of BTC provides excellent photophysical properties, making it suitable for use in the emitting layers of OLEDs.
Key Properties:
- High Photoluminescence Quantum Yield (PLQY): BTC derivatives exhibit high PLQY, which is essential for efficient light emission in OLEDs .
- Thermal Stability: The thermal stability of BTC allows for reliable performance under operational conditions, which is critical for the longevity of OLED devices .
Case Studies:
- A study highlighted the use of BTC derivatives in TADF (thermally activated delayed fluorescence) emitters, showcasing their potential for high efficiency and narrow band emission characteristics .
- Another investigation demonstrated the incorporation of BTC into OLED structures, resulting in devices with minimal efficiency roll-off at high brightness levels, indicating robust performance under varying operational conditions .
Organic Field-Effect Transistors (OFETs)
BTC has shown promise as a semiconductor material in OFET applications due to its favorable charge transport properties.
Key Properties:
- High Charge Mobility: The conjugated nature of BTC facilitates efficient charge transport, making it an attractive candidate for OFETs .
- Modulation of Intermolecular Interactions: The introduction of alkyl chains in BTC derivatives enhances solubility and modulates intermolecular interactions, optimizing device performance .
Case Studies:
- Research demonstrated the integration of BTC derivatives into OFET devices, where modifications to the molecular structure significantly influenced the charge transport characteristics and overall device performance .
Solar Cells
BTC derivatives have also been explored as active materials in dye-sensitized solar cells (DSSCs) due to their strong light absorption and favorable electronic properties.
Key Properties:
- Strong Absorption: The structural characteristics of BTC allow for effective light harvesting, which is crucial for enhancing the efficiency of solar cells .
- Electron Transport Capabilities: BTC serves as an efficient electron transport material, improving the overall performance of DSSCs .
Case Studies:
- A novel class of metal-free organic dyes based on BTC was synthesized and tested in DSSCs, demonstrating promising photovoltaic performance due to their favorable electronic properties and stability under operational conditions .
Summary Table of Applications
| Application | Key Properties | Notable Findings |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | High PLQY, Thermal Stability | Efficient TADF emitters with minimal roll-off |
| Organic Field-Effect Transistors (OFETs) | High Charge Mobility | Enhanced performance through structural modifications |
| Solar Cells | Strong Absorption, Electron Transport | Promising results in DSSCs with metal-free organic dyes |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at electron-rich positions, particularly the carbazole nitrogen and sulfur-containing thiophene ring.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ozone | CH₂Cl₂, -78°C, 2 h | Sulfoxide derivatives | 65–72% | |
| H₂O₂ (30%) | Acetic acid, 60°C, 4 h | Carbazole-1,4-quinone analog | 58% |
Oxidation with hydrogen peroxide under acidic conditions generates quinone-like structures, enhancing electron-accepting capabilities. Ozonolysis selectively modifies the thiophene ring, producing sulfoxides without disrupting the carbazole core.
Electrophilic Aromatic Substitution
The carbazole moiety directs electrophilic attacks to the α-positions, while the benzothiophene ring reacts at the β-position due to sulfur’s inductive effects.
Bromination
| Reagent | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| N-Bromosuccinimide | CHCl₃/AcOH (1:1), 0°C → RT | C-4, C-9 | 4,9-Dibromo derivative | 86% |
Bromination occurs regioselectively at the carbazole’s para positions (C-4 and C-9) under mild conditions . This reaction is critical for tuning optoelectronic properties in OLED applications.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable functionalization at halogenated positions:
The Suzuki coupling with 4-hexylphenylboronic acid demonstrates efficient aryl-group installation, preserving the heterocyclic backbone . Buchwald-Hartwig amination enables nitrogen-based modifications for enhanced charge transport .
Cyclization and Ring-Forming Reactions
Intramolecular cyclization is pivotal for synthesizing polycyclic derivatives:
Acid-Catalyzed Cyclocondensation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic acid/NaOAc | Reflux, 2 h | Benzothieno[3,2-c]pyridin-3(4H)-one | 78% |
Heating with acetamide and KOH in ethanol induces cyclization to form fused pyridine rings, expanding π-conjugation . Similar Ru- or Pd-catalyzed intramolecular C–H aminations are hypothesized for carbazole-thiophene systems .
Condensation Reactions
The carbazole NH group participates in acid/base-mediated condensations:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aryl aldehydes | AcOH, NaOAc, reflux, 2 h | 2-Arylidene derivatives | 62–70% |
Condensation with aldehydes generates α,β-unsaturated ketones, which serve as intermediates for further heterocyclic syntheses .
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates at sulfur, confirmed by ESR studies.
-
Electrophilic Substitution : Directed by carbazole’s HOMO distribution, calculated via DFT.
-
Cross-Coupling : Follows a standard oxidative addition/reductive elimination pathway .
This compound’s reactivity profile highlights its versatility in organic synthesis and materials science, particularly for designing advanced optoelectronic materials. Future studies should explore photochemical reactions and catalytic asymmetric functionalization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural analogs and synthesis strategies:
Benzimidazolone Derivatives (e.g., 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one)
- Structural Differences: Unlike the carbazole-thiophene fusion in the target compound, benzimidazolones feature a benzene-imidazolone core.
- Synthetic Routes : Both classes involve multi-step syntheses with chlorosulfonation and cyclization (e.g., using triphosgene). However, carbazoles often require additional steps for aromatic fusion .
- Biological Activity : Benzimidazolones show moderate antitumor activity against specific cancer cell lines, while carbazole derivatives may exhibit broader activity due to extended π-conjugation .
Indazole Derivatives (e.g., 5-Chloro-3-methyl-1H-indazole)
- Structural Differences : Indazoles are simpler bicyclic structures (benzene fused with pyrazole), lacking the thiophene and carbazole systems.
- Molecular Weight and Complexity : The target carbazole derivative (C18H11NS) has a higher molecular weight (~273.35 g/mol) compared to indazoles (e.g., C8H7ClN2, ~166.61 g/mol) .
- Functionalization : Indazoles are often halogenated (e.g., chloro-substitution) to modulate reactivity, whereas carbazole-thiophene hybrids prioritize fused-ring stability for electronic applications .
Preparation Methods
Palladium-Catalyzed Cross-Coupling to Form Carbazole-Thiophene Intermediates
- Starting from H-carbazole derivatives and 2-methylthiophenylboronic acid, Suzuki coupling is carried out using Pd(PPh₃)₄ as the catalyst and potassium carbonate as the base.
- The reaction is performed in a mixture of tetrahydrofuran (THF) and water (6:1 v/v) under nitrogen atmosphere at reflux overnight.
- The crude product is purified by flash column chromatography.
| Component | Amount | Role |
|---|---|---|
| H-carbazole derivative | 1.15 g (2.80 mmol) | Substrate |
| 2-methylthiophenylboronic acid | 1.22 g (7.28 mmol) | Coupling partner |
| Pd(PPh₃)₄ | 0.161 g (0.139 mmol) | Catalyst |
| K₂CO₃ | 2.33 g (16.8 mmol) | Base |
| THF/H₂O (6:1 v/v) | 58 mL | Solvent mixture |
| Temperature | Reflux (~65 °C) | Reaction condition |
| Time | Overnight (~16 h) | Reaction duration |
Yield: Approximately 65-70% for the intermediate carbazole-thiophene compound.
Selective Oxidation of Sulfur Atoms
- The thiophene sulfur atoms in the intermediate are oxidized to sulfoxides or sulfones using hydrogen peroxide (H₂O₂, 30%) in acidic media such as trifluoroacetic acid or glacial acetic acid.
- The reaction is typically carried out at 0 °C to room temperature overnight.
- The oxidized product is isolated by filtration and purified by chromatography.
| Reagent | Amount | Role |
|---|---|---|
| H₂O₂ (30%) | Excess (e.g., 35 mL) | Oxidizing agent |
| Acid (CF₃CO₂H or AcOH) | 30-40 mL | Reaction medium |
| Temperature | 0 °C to RT | Control oxidation rate |
| Time | Overnight | Complete oxidation |
Acid-Catalyzed Cyclization to Form Fused Benzothieno-Carbazole Core
- The oxidized intermediates undergo cyclization in the presence of strong acids such as trifluoromethanesulfonic acid (TfOH) combined with phosphorus pentoxide (P₂O₅).
- The reaction is conducted at room temperature for 72 hours to ensure complete ring closure.
- The crude product is precipitated in ice water, purified by refluxing in pyridine, and further isolated by chromatography.
| Reagent | Amount | Role |
|---|---|---|
| Trifluoromethanesulfonic acid | 4-6 mL | Strong acid catalyst |
| Phosphorus pentoxide | ~0.15-0.19 mmol | Dehydrating agent |
| Temperature | Room temperature | Mild condition |
| Time | 72 hours | Complete cyclization |
Yield: Typically high, around 66-95% for the final fused heterocyclic compound.
Representative Data Table Summarizing Preparation Steps
Detailed Research Findings and Notes
- The palladium-catalyzed cross-coupling is critical for regioselective formation of the key C-C bonds linking carbazole and thiophene units.
- Oxidation of sulfur atoms to sulfone groups enhances the electrophilicity and facilitates subsequent cyclization.
- The cyclization step under strongly acidic conditions is essential to close the fused benzothieno-carbazole ring system, yielding the planar heterocyclic core.
- Variations in substituents on the carbazole or thiophene rings can significantly affect yields and electronic properties, with alkyl or aryl substituents commonly used to improve solubility and processability.
- Purification typically involves flash column chromatography using mixtures of hexane, dichloromethane, or ethyl acetate as eluents.
- The overall synthetic route is reproducible and scalable, making it suitable for producing material for optoelectronic device research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
